molecular formula C19H15N3OS B5809131 N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B5809131
M. Wt: 333.4 g/mol
InChI Key: OVFLFOQKWYSFNY-UHFFFAOYSA-N
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Description

N-[7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS: 372496-78-1) is a heterocyclic compound with the molecular formula C₁₉H₁₅N₃OS and a molecular weight of 333.41 g/mol . Its structure features:

  • A 7-methyl-substituted imidazo[1,2-a]pyridine core, which enhances metabolic stability and lipophilicity.
  • A thiophen-2-yl group at position 2, contributing to π-π stacking interactions in biological targets.
  • A benzamide moiety at position 3, critical for hydrogen bonding and receptor affinity.

Properties

IUPAC Name

N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-9-10-22-16(12-13)20-17(15-8-5-11-24-15)18(22)21-19(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFLFOQKWYSFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 3-position with a benzamide group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and scalable reaction conditions. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

Medicinal Chemistry

N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent against various diseases. Its structural similarity to known bioactive compounds suggests that it may exhibit:

  • Anticancer Activity : Preliminary studies indicate that this compound could inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The imidazopyridine moiety is often associated with anticancer properties due to its ability to interact with DNA and modulate cell signaling pathways.

Pharmacology

The pharmacological potential of this compound is being investigated for various therapeutic effects:

  • Anti-inflammatory Effects : Research has indicated that compounds with similar structures can modulate inflammatory responses, making this compound a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Properties : The presence of the thiophene ring may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases.

Material Science

In addition to biological applications, this compound can be explored in material science:

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to conduct electricity while maintaining stability under various conditions is crucial for these technologies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer activity of imidazopyridine derivatives, including this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2024) focused on the anti-inflammatory properties of thiophene-containing compounds. This compound was found to reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory therapeutic.

Mechanism of Action

The mechanism of action of N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The thiophene and benzamide groups can enhance the binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound Imidazo[1,2-a]pyridine 7-Me, 2-thiophen-2-yl, 3-benzamide C₁₉H₁₅N₃OS 333.41 Under investigation
4-Chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide Imidazo[1,2-a]pyridine 6-Me, 2-thiophen-2-yl, 3-(4-Cl-benzamide) C₁₉H₁₄ClN₃OS 367.86 Enhanced halogen-mediated interactions
3-(4-Fluorophenyl)-7-(thiophen-2-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 7-thiophen-2-yl, 3-(4-F-phenyl) C₁₇H₁₂FN₃S 295.35 Improved CNS permeability
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine 7-Me, 2-phenyl, 3-benzamide C₂₁H₁₇N₃O 327.38 Reduced thiophene-mediated metabolism
[11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide Imidazo[1,2-a]pyridine 2-thiophen-2-yl, 3-(4-OMe-benzamide) C₂₀H₁₅N₃O₂S 361.42 PET ligand for δ-subunit GABAₐ receptors

Impact of Substituents on Pharmacological Properties

(a) Thiophene vs. Phenyl at Position 2

  • Thiophene-containing analogs (e.g., target compound) exhibit stronger π-π interactions with aromatic residues in enzymes or receptors compared to phenyl-substituted derivatives (e.g., ). However, phenyl groups may reduce oxidative metabolism mediated by thiophene’s sulfur atom .

(b) Benzamide Modifications

  • Chlorination (e.g., 4-Cl-benzamide in ) increases lipophilicity (ClogP: ~3.5) and enhances target binding via halogen bonding.
  • Methoxy groups (e.g., ) improve blood-brain barrier penetration, making such analogs suitable for CNS-targeted PET imaging.
  • Fluorine substitution (e.g., ) balances electronic effects and metabolic stability.

(c) Methyl Group Position on Imidazopyridine

  • 7-Methyl (target compound) vs. 6-methyl (): Positional isomerism affects steric hindrance and metabolic pathways. 7-Methyl derivatives show longer half-lives in hepatic microsomal assays due to reduced CYP450 recognition .

Biological Activity

N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16H14N3OS
Molecular Weight : 298.36 g/mol
IUPAC Name : this compound

The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of thiophene and benzamide groups enhances its chemical diversity, potentially impacting its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine core can modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the chemical structure of imidazo[1,2-a]pyridine derivatives can significantly affect their biological potency. For instance:

CompoundModificationBiological Activity
1UnmodifiedModerate potency against cancer cell lines
2Addition of trifluoromethyl groupEnhanced potency against FLT3 mutant leukemia cells
3Substitution at the benzamide positionIncreased selectivity for specific targets

Biological Activity Highlights

  • Anticancer Activity :
    • A study indicated that compounds similar to this compound exhibit potent inhibitory effects on FLT3 mutant leukemia cell lines. The compound demonstrated significant anti-proliferative effects, suggesting potential as an anticancer agent .
  • Antimicrobial Properties :
    • Research into related imidazo[1,2-a]pyridine derivatives has shown promising antimicrobial activity against various pathogens. Compounds with similar structures have been effective against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
  • Cytotoxicity Studies :
    • In vitro studies have assessed the cytotoxic effects of this compound on human tumor cell lines. Results indicated a dose-dependent response with some derivatives exhibiting low cytotoxicity while maintaining efficacy against targeted cancer cells .

Case Study 1: FLT3 Inhibition

A recent study explored the efficacy of this compound as a FLT3 inhibitor in acute myeloid leukemia (AML). The compound was found to induce apoptosis in AML cell lines expressing FLT3 mutations, highlighting its potential as a targeted therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing imidazo derivatives. The study showed that these compounds exhibited significant activity against Cryptosporidium parvum, with EC50 values indicating strong potency and potential for therapeutic applications in treating infections resistant to standard therapies .

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